N~1~,N~3~-bis(3,5-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide
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Overview
Description
N~1~,N~3~-bis(3,5-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide is a complex organic compound characterized by the presence of dichlorophenyl groups and a methoxyimino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-bis(3,5-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide typically involves the reaction of 3,5-dichloroaniline with malonic acid derivatives under controlled conditions. The reaction is facilitated by the presence of a base, such as sodium hydroxide, and proceeds through a series of steps including condensation and cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-bis(3,5-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The dichlorophenyl groups can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N~1~,N~3~-bis(3,5-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1,N~3~-bis(3,5-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N′-Bis(3,5-dichlorophenyl)urea
- N,N′-Bis(3,5-dichlorophenyl)thiourea
- N,N′-Bis(3,5-dichlorophenyl)malonamide
Uniqueness
N~1~,N~3~-bis(3,5-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide is unique due to the presence of the methoxyimino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable compound for various applications .
Properties
IUPAC Name |
N,N'-bis(3,5-dichlorophenyl)-2-[(E)-methoxyiminomethyl]propanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl4N3O3/c1-27-22-8-15(16(25)23-13-4-9(18)2-10(19)5-13)17(26)24-14-6-11(20)3-12(21)7-14/h2-8,15H,1H3,(H,23,25)(H,24,26)/b22-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCLLYUKPLMBIO-GZIVZEMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(C(=O)NC1=CC(=CC(=C1)Cl)Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl4N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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